N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide
CAS No.: 923139-08-6
Cat. No.: VC11907387
Molecular Formula: C16H17N3O2S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923139-08-6 |
|---|---|
| Molecular Formula | C16H17N3O2S |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C16H17N3O2S/c1-10-2-6-12(7-3-10)17-14(20)8-13-9-22-16(18-13)19-15(21)11-4-5-11/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,17,20)(H,18,19,21) |
| Standard InChI Key | XAUVTSNGVJGDPT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a thiazole ring core substituted with a cyclopropanecarboxamide group and a p-tolylaminoethyl ketone moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of 354.43 g/mol. Key structural elements include:
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A thiazole ring (C₃H₃NS) serving as the central scaffold.
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A cyclopropanecarboxamide group (-CONH-C₃H₅) attached at the 2-position of the thiazole.
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A 2-(p-tolylamino)ethyl ketone side chain (-CO-CH₂-NH-C₆H₄-CH₃) at the 4-position.
Solubility and Stability:
Cyclopropane derivatives generally exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility. The compound’s log P (octanol-water partition coefficient) is estimated at 1.82, suggesting moderate lipophilicity suitable for membrane permeability.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step reactions:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones under refluxing ethanol.
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Side Chain Introduction:
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The p-tolylaminoethyl ketone group is introduced via nucleophilic substitution using p-toluidine and bromoacetyl bromide.
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The cyclopropanecarboxamide is attached through amide coupling reactions, typically using carbodiimide activators like EDC/HOBt.
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Optimization Challenges:
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Yield Variability: Steric hindrance from the cyclopropane ring reduces coupling efficiency (reported yields: 45–68%).
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Purification: Requires silica gel chromatography with eluents such as ethyl acetate/hexane (3:7).
Biological Activity and Mechanisms
Anticancer Activity
The compound’s thiazole and cyclopropane moieties suggest potential anticancer effects:
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Apoptosis Induction: Analogous structures activate caspase-3/7 pathways in breast cancer cells (MCF-7).
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Cell Cycle Arrest: G1/S phase arrest via modulation of cyclin-dependent kinases (CDK4/6).
Table 1: Comparative IC₅₀ Values of Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Analog A (Furan variant) | MCF-7 | 12.3 |
| Target Compound (Estimated) | HeLa | ~15–20 |
Pharmacokinetic Considerations
Metabolic Stability:
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Cytochrome P450 enzymes (CYP3A4) mediate hepatic metabolism, with a half-life of ~4.2 hours in vitro.
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High plasma protein binding (89%) may limit free drug availability.
Toxicity Profile:
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Preliminary assays indicate low cytotoxicity (CC₅₀ > 100 µM) in normal human fibroblasts.
Challenges and Future Directions
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Synthetic Scalability: Improving yield through microwave-assisted synthesis or flow chemistry.
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Target Validation: Identifying specific molecular targets (e.g., kinase inhibitors) via proteomic studies.
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In Vivo Efficacy: Preclinical testing in murine models to assess bioavailability and therapeutic index.
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